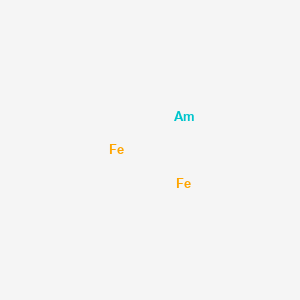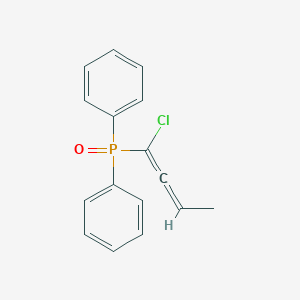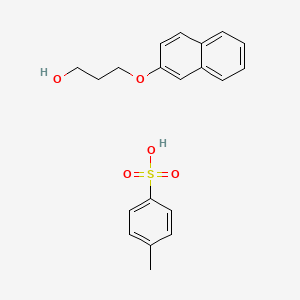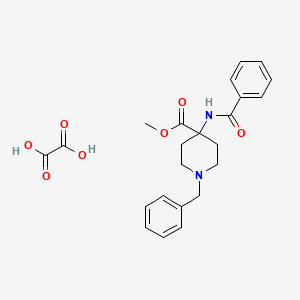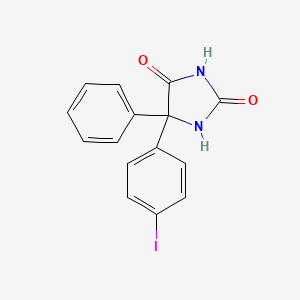
5-(4-Iodophenyl)-5-phenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Iodophenyl)-5-phenylimidazolidine-2,4-dione: is a heterocyclic compound that features an imidazolidine ring substituted with a phenyl group and a 4-iodophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Iodophenyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of 4-iodoaniline with phenyl isocyanate to form an intermediate, which is then cyclized to produce the desired imidazolidine-2,4-dione structure. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and iodophenyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the imidazolidine ring, potentially converting it to a more saturated form.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions, often in the presence of a catalyst like palladium.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Saturated imidazolidine derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic structures. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-(4-Iodophenyl)-5-phenylimidazolidine-2,4-dione is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 5-(4-Iodophenyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 5-(4-Bromophenyl)-5-phenylimidazolidine-2,4-dione
- 5-(4-Chlorophenyl)-5-phenylimidazolidine-2,4-dione
- 5-(4-Fluorophenyl)-5-phenylimidazolidine-2,4-dione
Comparison: Compared to its bromine, chlorine, and fluorine analogs, 5-(4-Iodophenyl)-5-phenylimidazolidine-2,4-dione exhibits unique reactivity due to the presence of the iodine atom. Iodine is a larger and more polarizable halogen, which can influence the compound’s electronic properties and reactivity. This makes the iodine-substituted compound particularly useful in certain chemical reactions and applications where its analogs may not perform as effectively.
Propriétés
Numéro CAS |
58559-15-2 |
|---|---|
Formule moléculaire |
C15H11IN2O2 |
Poids moléculaire |
378.16 g/mol |
Nom IUPAC |
5-(4-iodophenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H11IN2O2/c16-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)17-14(20)18-15/h1-9H,(H2,17,18,19,20) |
Clé InChI |
WOPOXMBIOBPEKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


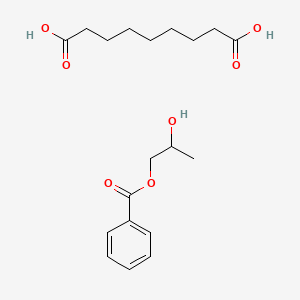
![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)

![N-[(4-Aminophenyl)methyl]-L-tyrosine](/img/structure/B14622321.png)
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)
![4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide](/img/structure/B14622328.png)

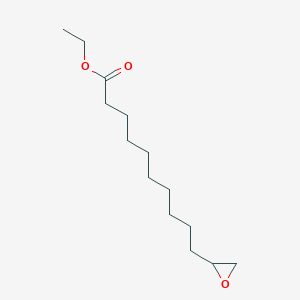
![1-[4-(3-Oxobutyl)phenyl]butan-1-one](/img/structure/B14622352.png)
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
